N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1251558-26-5
VCID: VC4178670
InChI: InChI=1S/C20H22N4O2/c1-13-14(2)23-24(15(13)3)19-10-7-17(12-21-19)20(25)22-11-16-5-8-18(26-4)9-6-16/h5-10,12H,11H2,1-4H3,(H,22,25)
SMILES: CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C
Molecular Formula: C20H22N4O2
Molecular Weight: 350.422

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

CAS No.: 1251558-26-5

Cat. No.: VC4178670

Molecular Formula: C20H22N4O2

Molecular Weight: 350.422

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide - 1251558-26-5

Specification

CAS No. 1251558-26-5
Molecular Formula C20H22N4O2
Molecular Weight 350.422
IUPAC Name N-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H22N4O2/c1-13-14(2)23-24(15(13)3)19-10-7-17(12-21-19)20(25)22-11-16-5-8-18(26-4)9-6-16/h5-10,12H,11H2,1-4H3,(H,22,25)
Standard InChI Key FBDWZOYHGLGRND-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C

Introduction

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. It features a unique structural arrangement, combining a nicotinamide moiety with a 3,4,5-trimethyl-1H-pyrazole group through a 4-methoxybenzyl substituent. This compound's molecular formula is C20H22N4O2, with a molecular weight of approximately 350.4 g/mol.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, although detailed protocols are not widely available in the literature. Its potential applications span various fields, including agriculture and medicine, due to its biological activities.

Comparison with Analogues

N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can be compared with other nicotinamide derivatives, such as N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, which has a similar structure but with an ethoxy group instead of methoxy. This difference may affect their biological activities and chemical reactivity.

CompoundUnique FeaturesPotential Biological Activity
N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamideMethoxy groupAnti-inflammatory, neuroprotective
N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamideEthoxy groupInsecticidal, acaricidal

Future Research Directions

Further research is needed to fully elucidate the interactions of N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide with biological targets and to explore its therapeutic potential. This includes in-depth studies on its mechanism of action and potential applications in medicine and agriculture.

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